![molecular formula C15H14Cl2N2O2S B5209724 1-acetyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5209724.png)
1-acetyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"1-acetyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine" is a compound with potential relevance in various fields of chemistry and pharmacology due to its unique structure and properties. The literature review reveals a wide range of research focusing on similar piperazine derivatives, highlighting their significance in synthesizing compounds with notable biological activities.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, including alkylation, acidulation, reduction, diazotization, and hydrolysis. These processes are crucial for introducing specific functional groups into the piperazine core, enhancing its activity and selectivity for desired biological targets. For instance, the synthesis from 2,6-dichloro-nitrobenzene and piperazine by alkylation and subsequent reactions yields a significant compound with a total yield of 48.2% (Quan, 2006).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including "1-acetyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine," is characterized by its piperazine ring, which can adopt various conformations. Crystallographic studies provide insights into their conformations, intermolecular interactions, and the role of substituents in determining the molecule's overall shape and reactivity (Yang et al., 2005; Mahesha et al., 2019).
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, influenced by the nature of their substituents. These reactions include nucleophilic substitution, cyclocondensation, and reactions with carbon disulfide and aminothiourea as starting materials. The reactivity of these compounds can lead to the synthesis of novel derivatives with enhanced biological activities (Xia, 2015; Rajkumar et al., 2014).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are critical for their application in drug formulation and delivery, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.
Chemical Properties Analysis
The chemical properties of "1-acetyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine" and related derivatives, including their reactivity, acidity, basicity, and potential for forming hydrogen bonds, are fundamental for understanding their interactions with biological targets. These properties are essential for designing compounds with specific biological activities, such as inhibitors of acetylcholinesterase for potential applications in treating neurodegenerative diseases (Sugimoto et al., 1990; Mohsen et al., 2014).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. Many piperazine derivatives exhibit biological activity and are used in drugs such as antipsychotics, antidepressants, and antihistamines . The specific mechanism of action for this compound would need to be determined through biological testing.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2S/c1-9(20)18-4-6-19(7-5-18)15(21)14-13(17)11-3-2-10(16)8-12(11)22-14/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVZBKWHOUABNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.